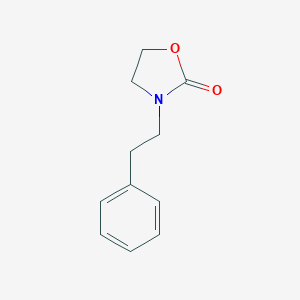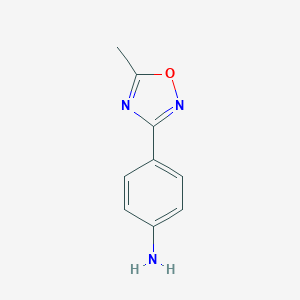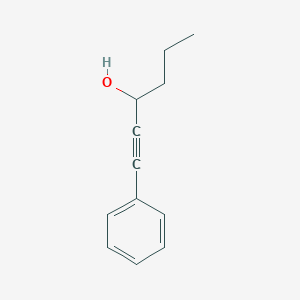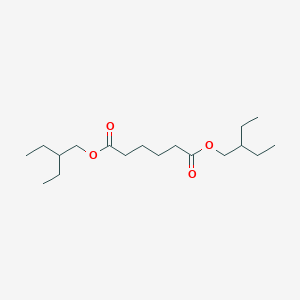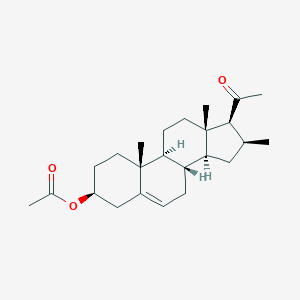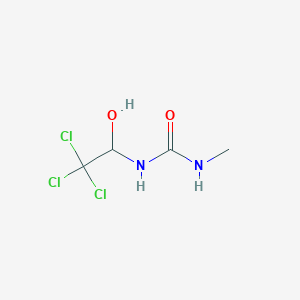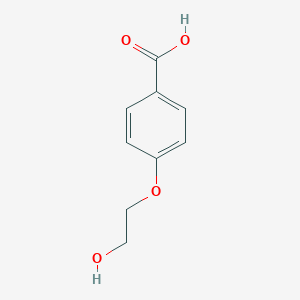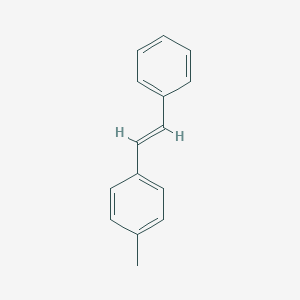
4-Methylstilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylstilbene is a chemical compound that belongs to the stilbene family. It is a derivative of stilbene, which is a natural product found in plants. 4-Methylstilbene is a white crystalline powder that is soluble in organic solvents. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-Methylstilbene is not fully understood. However, it is believed to act through several pathways, including the inhibition of oxidative stress and inflammation. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-Methylstilbene has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. Additionally, it has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methylstilbene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using 4-Methylstilbene is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 4-Methylstilbene in scientific research. One area of interest is its potential use in the treatment of neurodegenerative disorders. Another area of interest is its potential use as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methylstilbene and its potential applications in various areas of research.
Conclusion:
In conclusion, 4-Methylstilbene is a unique compound with potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further study. While there are limitations to its use in lab experiments, its high purity and stability make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and potential applications in various areas of research.
Méthodes De Synthèse
4-Methylstilbene can be synthesized by several methods. One of the most common methods is the reaction of p-tolualdehyde with acetaldehyde in the presence of a base. Another method involves the reaction of benzaldehyde with acetone in the presence of an acid catalyst. Both methods yield 4-Methylstilbene with high purity and yield.
Applications De Recherche Scientifique
4-Methylstilbene has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-methyl-4-[(E)-2-phenylethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRVHDXASYPUCB-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1860-17-9 |
Source


|
| Record name | Benzene, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

